molecular formula C5H5BrN2OS B2608018 N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide CAS No. 2365418-84-2

N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide

Cat. No.: B2608018
CAS No.: 2365418-84-2
M. Wt: 221.07
InChI Key: KAQWINLDLOLTKO-UHFFFAOYSA-N
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Description

N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide is a chemical compound with the molecular formula C5H5BrN2OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide typically involves the bromination of 5-methylthiazole followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formic acid or formamide for the formylation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The formamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-5-methyl-1,3-thiazol-2-yl)formamide
  • N-(4-Fluoro-5-methyl-1,3-thiazol-2-yl)formamide
  • N-(4-Iodo-5-methyl-1,3-thiazol-2-yl)formamide

Uniqueness

N-(4-Bromo-5-methyl-1,3-thiazol-2-yl)formamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

N-(4-bromo-5-methyl-1,3-thiazol-2-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-3-4(6)8-5(10-3)7-2-9/h2H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQWINLDLOLTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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